molecular formula C22H23NO2 B13677899 1-[3,5-Bis(benzyloxy)phenyl]ethanamine CAS No. 276875-34-4

1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Cat. No.: B13677899
CAS No.: 276875-34-4
M. Wt: 333.4 g/mol
InChI Key: SFCZIKBDOYFRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves the protection of phenolic groups followed by amination. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . Another approach involves the use of a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates .

Industrial Production Methods

Industrial production methods for this compound often rely on biocatalytic processes due to their high selectivity and efficiency. The use of recombinant engineered bacteria expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to enhance the yield and enantiomeric excess of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(benzyloxy)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, in biocatalytic processes, the compound acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the conversion of starting materials into desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to its specific benzyloxy substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

276875-34-4

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3

InChI Key

SFCZIKBDOYFRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.